N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine

lipophilicity regioisomer comparison drug-likeness

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine (CAS 1342397-46-9, MF C₇H₁₁N₃O, MW 153.18) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at the 5-position with a methyl group and at the 3-position with a cyclopropanamine moiety connected via a methylene linker. The compound belongs to the 1,2,4-oxadiazole class, which is extensively represented in patents covering histone deacetylase 6 (HDAC6) inhibition, lysine-specific demethylase 1 (LSD1) inhibition, and monoamine oxidase (MAO) modulation.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B7860490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)CNC2CC2
InChIInChI=1S/C7H11N3O/c1-5-9-7(10-11-5)4-8-6-2-3-6/h6,8H,2-4H2,1H3
InChIKeyZVZNEZOYRMEAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine – CAS 1342397-46-9 Procurement and Structural Identity Guide


N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine (CAS 1342397-46-9, MF C₇H₁₁N₃O, MW 153.18) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at the 5-position with a methyl group and at the 3-position with a cyclopropanamine moiety connected via a methylene linker . The compound belongs to the 1,2,4-oxadiazole class, which is extensively represented in patents covering histone deacetylase 6 (HDAC6) inhibition, lysine-specific demethylase 1 (LSD1) inhibition, and monoamine oxidase (MAO) modulation [1]. It is supplied as a research-grade intermediate with reported purities of 95% (AChemBlock) and 98% (Leyan) .

1
1,2,4-Oxadiazole core for HDAC6, LSD1, and MAO inhibitor research programs
2
Cyclopropanamine moiety supports metabolic stability screening and reduced N-dealkylation context
3
Research-grade intermediate supplied as a building block for SAR-driven lead optimization

Why N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine Cannot Be Interchanged with Its Closest Analogs for SAR-Driven Procurement


The 1,2,4-oxadiazole regioisomer itself imparts approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole matched pair, directly affecting membrane permeability, metabolic stability, and off-target promiscuity profiles [1]. Within the 1,2,4-oxadiazole series, variations at the amine substituent (cyclopropanamine vs. ethanamine vs. methanamine) and at the oxadiazole 5-position (methyl vs. trifluoromethyl) produce divergent pharmacokinetic and pharmacodynamic behaviour incompatible with generic substitution, as evidenced by SAR studies in the MAO and HDAC6 inhibitor patent families [2][3]. The cyclopropanamine moiety introduces conformational rigidity and a distinct metabolic profile compared to open-chain alkylamines, a feature explicitly exploited in cyclopropanamine-based LSD1 inhibitor design [4].

Regioisomer 1,3,4-Oxadiazole isomer exhibits markedly different lipophilicity and permeability, potentially altering cell-based assay outcomes.
Amine substitution Open-chain ethyl or methyl amine analogs may show higher N-dealkylation rates and divergent metabolic profiles.
5‑Substituent Trifluoromethyl analog (CAS 1564890-52-3) shifts molecular weight and lipophilicity, moving away from fragment-like space.
Linker isomer Direct cyclopropane attachment (CAS 1159878-29-1) alters amine basicity and conformational flexibility, impacting target engagement geometry.

Quantitative Differentiation Evidence for N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine vs. Analogs – Procurement Decision Guide


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity Differentiation (~10-Fold log D Difference)

A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts [1]. This means N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine, by virtue of its 1,2,4-oxadiazole core, is predictably more membrane-permeable than its hypothetical 1,3,4-oxadiazole regioisomer, a critical consideration for cell-based assay procurement.

Regioisomer log D
Cross-study comparable
~10‑fold higher log D for 1,2,4‑ vs. 1,3,4‑oxadiazole
Supports cell‑permeability assay interpretation
Matched‑pair analysis at pH 7.4; reported direction: 1,2,4 > 1,3,4
lipophilicity regioisomer comparison drug-likeness

Cyclopropanamine vs. Open-Chain Alkylamine Metabolic Stability Advantage (Class-Level CYP Inhibition Data)

The N-cyclopropyl substituent introduces conformational constraint that reduces N-dealkylation susceptibility relative to open-chain N-ethyl or N-methyl analogs. In the context of LSD1 inhibitor development, cyclopropanamine-bearing compounds were specifically claimed for their superior metabolic stability and target selectivity compared to compounds with flexible alkylamine chains [1]. BindingDB records for a structurally related N-((1,2,4-oxadiazolyl)methyl)cyclopropanamine scaffold indicate CYP2C19 inhibition with Ki = 50 μM, suggesting a relatively clean CYP profile that supports its use as a building block for further optimization without intrinsic CYP liability concerns [2].

CYP2C19 inhibition
Class‑level inference
Ki = 50 μM for a related N‑((oxadiazolyl)methyl)cyclopropanamine scaffold
Indicates low intrinsic CYP inhibition risk for building block use
Recombinant CYP2C19; 3‑min preincubation; BindingDB CHEMBL2018913
metabolic stability cyclopropanamine amine substitution

5-Methyl vs. 5-Trifluoromethyl Oxadiazole Substitution: Potency and Physicochemical Trade-Off

The 5-methyl substituent on the 1,2,4-oxadiazole ring provides balanced lipophilicity (predicted logP ~1.3, chembase.cn) compared to the 5-trifluoromethyl analog (predicted logP ~2.1) [1]. While the CF₃ analog is separately listed as a building block (CAS 1564890-52-3) and may offer enhanced target binding in certain contexts, the methyl variant provides lower molecular weight (153.18 vs. 207.15 g/mol) and reduced lipophilic ligand efficiency burden, making it preferable as an early-stage fragment-like starting point for lead optimization programs where ligand efficiency metrics govern procurement decisions [2].

5‑Methyl vs. 5‑CF₃
Cross‑study comparable
ΔMW = −54 g/mol; ΔlogP ≈ −0.8 (5‑methyl lower)
Aligns with fragment‑based library procurement preferences
Predicted logP from chembase.cn; rule‑of‑3 context
substituent effect methyl vs. trifluoromethyl HDAC6

Methylene Linker vs. Direct Attachment: Conformational Flexibility Differentiation vs. 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine

N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine incorporates a methylene (–CH₂–) spacer between the oxadiazole 3-position and the cyclopropanamine nitrogen, whereas the constitutional isomer 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine (CAS 1159878-29-1) attaches the cyclopropane ring directly to the oxadiazole 3-position . The methylene linker introduces an additional rotatable bond (total rotatable bonds: 3 vs. 2 for the direct-attachment isomer) and alters the pKa of the amine (predicted pKa ~9.0 for the secondary amine vs. ~7.5 for the directly attached primary cyclopropanamine), providing distinct hydrogen-bonding geometry and protonation state at physiological pH .

Linker geometry
Head‑to‑head comparison
Methylene linker: +1 rotatable bond, secondary amine, ΔpKa ≈ +1.5
Affects conformational sampling and protonation state at assay pH
Compared to direct‑attachment isomer CAS 1159878‑29‑1
linker geometry conformational analysis scaffold comparison

MAO Substrate Selectivity: Class-Level Evidence for Cyclopropylamino-1,2,4-Oxadiazole Scaffold (Long 1976)

The foundational study by Long (1976) demonstrated that 5-phenyl-3-(N-cyclopropyl)ethylamine-1,2,4-oxadiazole (PCO) acts as an irreversible inhibitor of rat MAO with selectivity for the serotonin-oxidizing site (A-site/MAO-A) [1]. PCO displayed biphasic inhibition of 5-hydroxytryptamine oxidation in both rat and beef heart mitochondrial preparations, a profile shared with clorgyline and distinct from deprenyl (MAO-B-selective) [2]. This establishes that the combination of a 1,2,4-oxadiazole core with an N-cyclopropylamine moiety can confer substrate-selective MAO inhibition, providing a mechanistic rationale for procuring N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine for MAO-focused or neuroscience-targeted screening cascades [3].

MAO substrate selectivity
Class‑level inference
PCO (closely related) showed MAO‑A‑site‑selective, irreversible inhibition in mitochondrial assays
Positions scaffold for neuroscience screening libraries
Long (1976); no direct IC₅₀ for target compound; data to verify
monoamine oxidase substrate selectivity cyclopropylamino oxadiazole

Evidence-Backed Application Scenarios for N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine Procurement


HDAC6 Inhibitor Lead Optimization: Fragment-Based Starting Point with Favorable Physicochemical Profile

The compound's low molecular weight (153.18 g/mol) and moderate predicted logP (~1.3) align with fragment-based drug discovery guidelines (Rule of 3), while its 1,2,4-oxadiazole core is explicitly covered in HDAC6 inhibitor patent families (WO2017065473A1, US10494355) [1]. The cyclopropanamine moiety provides metabolic stability advantages over open-chain alkylamines, as evidenced by the claimed LSD1 inhibitor patents from Takeda [2]. Researchers procuring this compound for HDAC6 inhibitor programs benefit from a fragment-like starting point with documented patent precedent and favorable developability characteristics.

Neuroscience Screening Library Expansion: MAO and LSD1 Target Space Coverage

The DrugMAP database annotates cyclopropanamine-oxadiazole compounds as inhibitors of both MAO-B and LSD1 [1]. The Long (1976) study provides mechanistic evidence that cyclopropylamino-1,2,4-oxadiazoles can achieve substrate-selective MAO inhibition, with PCO demonstrating selectivity for the serotonin-oxidizing A-site [2]. This compound is therefore a logical procurement choice for neuroscience-focused compound collections targeting epigenetic regulation (LSD1) and neurotransmitter metabolism (MAO) simultaneously.

Chemical Biology Tool Compound Development: Methylene Linker for Conformational SAR Exploration

The methylene spacer between the oxadiazole ring and the cyclopropanamine nitrogen introduces conformational flexibility (3 rotatable bonds) and a secondary amine character (predicted pKa ~9.0) that distinguish it from the directly attached constitutional isomer 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine [1]. This makes the compound valuable for systematic SAR studies investigating the impact of linker geometry and amine basicity on target engagement, particularly in HDAC6 and LSD1 inhibitor programs where amine- zinc/catalytic-site interactions are critical for potency [2].

Building Block for Multi-Target Directed Ligand (MTDL) Design in Alzheimer's Disease Research

Recent studies have demonstrated that 1,2,4-oxadiazole derivatives can serve as multifunctional agents combining MAO-B inhibition (IC₅₀ values as low as 52 nM for optimized analogs) with acetylcholinesterase inhibition and antioxidant activity for Alzheimer's disease applications [1]. The 5-methyl-1,2,4-oxadiazole core of N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine provides a validated scaffold for further functionalization into MTDLs, with the secondary cyclopropanamine handle enabling facile derivatization into amide, sulfonamide, or urea-linked conjugates [2].

Application
Selection Property
Validation Focus
HDAC6 inhibitor fragment-based screening
Fragment‑like physicochemical profile (low MW, moderate logP)
HDAC6 patent family coverage and metabolic stability in lead optimization
Neuroscience screening libraries (MAO/LSD1)
1,2,4‑Oxadiazole‑cyclopropanamine motif with reported MAO/LSD1 inhibition context
Class‑level MAO substrate selectivity review and LSD1 inhibitor patent landscape
Chemical biology SAR: linker‑amine geometry
Methylene linker providing secondary amine character and conformational flexibility
Hydrogen‑bonding geometry and basicity impact on target engagement
Alzheimer’s disease research models (MTDL)
1,2,4‑Oxadiazole core amenable to derivatization for multi‑target ligands
MAO‑B/AChE inhibition and antioxidant assay context; functionalization handle
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